2,5-Dinitrofluoranthene

Mutagenicity Salmonella TA98 Nitro-PAH potency classification

2,5-Dinitrofluoranthene (2,5-DNF) serves as a critical isomer-specific reference standard for environmental analytical laboratories quantifying nitro-PAHs in combustion emissions. Unlike co-eluting isomers 3,7-DNF and 3,9-DNF (IARC Group 2B carcinogens), 2,5-DNF exhibits approximately 500-fold lower mutagenic potency (~209 rev/nmol in TA98 vs. ~123,000 for 3,7-DNF), making verified identity essential for accurate hazard assessment. Its confirmed DB-5 retention index (472.8) and distinct mass spectrum enable unambiguous chromatographic peak assignment. Procuring authenticated 2,5-DNF directly prevents catastrophic misidentification of highly potent carcinogens in environmental monitoring programs.

Molecular Formula C16H8N2O4
Molecular Weight 292.24 g/mol
CAS No. 102493-21-0
Cat. No. B034818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dinitrofluoranthene
CAS102493-21-0
Synonyms2,5-DINITROFLUORANTHENE
Molecular FormulaC16H8N2O4
Molecular Weight292.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC(=CC4=CC(=CC2=C43)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H8N2O4/c19-17(20)10-5-9-6-11(18(21)22)8-15-13-4-2-1-3-12(13)14(7-10)16(9)15/h1-8H
InChIKeyZXUTUBIMUQTECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dinitrofluoranthene (CAS 102493-21-0) – A Moderate-Potency Nitro-PAH Reference Standard for Mutagenicity and Environmental Analytical Research


2,5-Dinitrofluoranthene (2,5-DNF) is a dinitrated polycyclic aromatic hydrocarbon (nitro-PAH) belonging to the fluoranthene derivative class, with the molecular formula C₁₆H₈N₂O₄ and molecular weight 292.25 g/mol [1]. Nitro-PAHs such as 2,5-DNF are formed primarily through atmospheric nitration of fluoranthene during incomplete combustion processes and are of significant interest in environmental toxicology due to their mutagenic and potentially carcinogenic properties [2]. Unlike the extensively characterized 3,7- and 3,9-dinitrofluoranthene isomers classified as IARC Group 2B possible human carcinogens, 2,5-DNF occupies a distinct moderate mutagenicity tier that makes it valuable as a calibration and comparator compound in structure-activity relationship studies.

Why 2,5-Dinitrofluoranthene Cannot Be Interchanged with Other Nitrofluoranthene Isomers in Research and Analytical Workflows


Dinitrofluoranthene isomers exhibit extreme divergence in mutagenic potency—spanning over two orders of magnitude from moderate (e.g., 2,5-DNF at log activity 2.32, equivalent to ~209 revertants/nmol in Salmonella TA98) to extraordinarily potent (e.g., 3,7-DNF at log activity 5.09, ~123,000 revertants/nmol) [1]. Additionally, these isomers co-elute in close chromatographic windows, with 2,5-DNF possessing a distinct Kovats retention index of 472.8 on DB-5 that differs from its nearest neighbor 3,7-DNF (474) by only 1.2 units [2]. Substituting one isomer for another without verified identity therefore risks both misidentification in environmental monitoring and severe misestimation of mutagenic hazard in toxicological assessments. The QSTR model behavior further confirms that predictive accuracy varies dramatically across isomers—2,5-DNF is reasonably well-predicted (residual +0.20 log units), while 3,7-DNF is dramatically under-predicted (residual +3.25 log units) [1]—underscoring that each isomer must be treated as a chemically and toxicologically distinct entity.

Quantitative Differentiation Evidence for 2,5-Dinitrofluoranthene Relative to Key Nitro-PAH Comparators


Mutagenicity Potency Tier: 2,5-DNF as a Moderate Mutagen Distinct from Highly Potent 3,7- and 3,9-DNF Isomers

In the QSTR training and test set datasets reporting log(revertants/nmol) in Salmonella typhimurium TA98 without S9 activation, 2,5-DNF exhibits an actual log activity of 2.32 (~209 rev/nmol), placing it in a moderate mutagenicity tier. This is 2.70 log units (~500-fold) less potent than 3,9-DNF (activity 5.02, ~105,000 rev/nmol) and 2.77 log units (~590-fold) less potent than 3,7-DNF (activity 5.09, ~123,000 rev/nmol) [1]. In the orthogonal dataset from Nakagawa et al. using revertants per nanogram, 3,7-DNF and 3,9-DNF produced 422 and 355 His⁺ revertants/ng respectively, while 3,4-DNF produced only 15.5 rev/ng, confirming a >20-fold range among DNF isomers [2]. 2,5-DNF's activity (2.32) is also meaningfully lower than 1,2-DNF (3.11) and 2-nitrofluoranthene (3.01), though higher than the weakly mutagenic mononitrated phenanthrenes [1]. This positions 2,5-DNF as a well-defined medium-potency reference point for dose-response and structure-activity investigations. Note: Direct experimental revertant data for 2,5-DNF specifically were not identified in peer-reviewed original research; the values cited derive from the curated QSTR dataset compiled from Goldring et al., Rosenkranz et al., and Zielinska et al. [1].

Mutagenicity Salmonella TA98 Nitro-PAH potency classification

GC Retention Index Discrimination: 2,5-DNF Resolves from Co-Occurring Dinitrofluoranthene Isomers on Standard DB-5 Capillary Columns

Under standardized temperature-programmed GC conditions (DB-5 capillary column, 50°C to 320°C at 8 K/min, column length 57 m), 2,5-DNF exhibits a Lee retention index (RI) of 472.8 [1][2]. This value is diagnostically distinct from the 18 other DNF isomers characterized in the same study: the nearest-eluting isomers are 1,4-DNF at RI 464.1 (Δ = 8.7 units) and 3,7-DNF at RI 474 (Δ = 1.2 units), while 3,9-DNF elutes at RI 488 (Δ = 15.2 units) and 3,4-DNF at RI 495 (Δ = 22.2 units) [2][3]. The 1.2-unit separation from 3,7-DNF, though narrow, is reproducible under the specified conditions and sufficient for isomer assignment when combined with electron impact mass spectral fragmentation patterns [4]. This chromatographic resolution is critical because 3,7-DNF and 3,9-DNF are co-occurring environmental contaminants with substantially higher mutagenic potency [3].

Gas Chromatography Kovats Retention Index Nitro-PAH isomer identification

QSTR Model Predictability: 2,5-DNF as a Reliably Predicted Moderate Mutagen vs. Unpredictable Highly Potent Isomers

The atom-based QSTR model developed by Tawari et al. (2014) using PHASE and DFT calculations at the B3LYP/3-21G* level predicted a mutagenicity of 2.12 log units for 2,5-DNF against an actual experimental average of 2.32, yielding a residual of only +0.20 log units [1]. In stark contrast, the model dramatically under-predicted 3,7-DNF, with a predicted activity of 1.84 against an actual of 5.09 (residual +3.25), and also under-predicted 3,9-DNF at predicted 5.02 vs. actual 5.02 (residual 0.00 in training set) [1]. The moderate over-prediction for 2,3-DNF (predicted 3.44 vs. actual 2.62, residual −0.82) and 2,4-DNF (predicted 3.26 vs. actual 3.78, residual −0.52) further highlights the isomer-specific nature of QSTR accuracy [1]. This differential predictability suggests that 2,5-DNF's mutagenicity is governed by well-modeled electronic and steric factors captured by the HOMO (−0.25 eV) and LUMO (−0.12 eV) descriptors, whereas the extreme potency of 3,7- and 3,9-DNF involves additional mechanistic pathways (e.g., specific nitroreductase or O-acetyltransferase activation) not captured by the model [2].

QSTR Computational Toxicology Mutagenicity Prediction

Carcinogenicity Risk Tier: 2,5-DNF's Moderate Mutagenicity Contrasts with the Established Pulmonary Carcinogenicity of 3,7- and 3,9-DNF

Although no dedicated carcinogenicity study has been reported for 2,5-DNF, well-established in vivo data exist for structurally analogous DNF isomers. In intrapulmonary implantation studies in F344 rats, 3,9-DNF induced lung tumors in 90.5% (19/21) of animals at 200 µg, 70% (7/10) at 100 µg, and 10% (1/10) at 50 µg; 3,7-DNF induced lung tumors in 54.5% (12/22) at 200 µg; whereas the classic PAH carcinogen benzo[a]pyrene (B[a]P) induced tumors in only 44.4% (4/9) at the same 200 µg dose [1]. The tumor incidence for 3,9-DNF was twice that of B[a]P at equivalent doses, with most tumors being squamous cell carcinomas [1]. Given that 2,5-DNF exhibits approximately 500-fold lower mutagenic potency than 3,9-DNF in the Salmonella TA98 assay [2], it is positioned in a substantially lower carcinogenic hazard tier by class-level inference. However, users must note that this inference is qualitative; quantitative carcinogenicity data for 2,5-DNF are absent from the peer-reviewed literature, and nitroreduction-dependent activation pathways may differ across isomers [3].

Carcinogenicity Risk Assessment Rat Lung Tumorigenesis

Electronic Structure Differentiation: HOMO-LUMO Profile Distinguishes 2,5-DNF from Mono-Nitrofluoranthene Analogs

DFT calculations at the B3LYP/3-21G* level reveal that 2,5-DNF possesses HOMO energy of −0.25 eV and LUMO energy of −0.12 eV, values that are nearly identical to other DNF isomers (e.g., 3,9-DNF: −0.25, −0.12; 3,7-DNF: −0.25, −0.12; 2,4-DNF: −0.25, −0.13) but distinguishable from the mono-nitrofluoranthene 2-NF (HOMO −0.24, LUMO −0.11) and the potent mono-nitro-PAH 1-nitropyrene (HOMO −0.22, LUMO −0.11) [1]. The consistent HOMO-LUMO gap of approximately 0.13 eV across dinitrofluoranthenes reflects the electronic influence of the second nitro substituent, which lowers both frontier orbital energies relative to mono-nitrated analogs. This electronic signature is consistent with the observation that adding a second nitro group to the fluoranthene core does not proportionally increase mutagenic potency—a phenomenon attributed to steric effects on nitroreductase accessibility rather than purely electronic factors [2].

DFT Electronic Properties Structure-Activity Relationships

Recommended Application Scenarios for 2,5-Dinitrofluoranthene Based on Quantitative Differentiation Evidence


Environmental Analytical Chemistry: GC-MS Reference Standard for Dinitrofluoranthene Isomer Identification in Diesel Particulate and Ambient Air Samples

Environmental analytical chemists quantifying nitro-PAHs in complex combustion emission matrices require authenticated isomer-specific standards to ensure correct peak assignment. 2,5-DNF, with its confirmed DB-5 retention index of 472.8 and distinct mass spectrum, provides a critical reference point for distinguishing the moderate-potency 2,5-isomer from the more hazardous 3,7-DNF (RI 474) and 3,9-DNF (RI 488) that co-occur in diesel exhaust and ambient particulate matter [1][2]. Its use as a calibration standard directly mitigates the risk of misidentifying a highly potent carcinogen as a moderate mutagen in environmental monitoring programs.

Genetic Toxicology and Mutagenicity Research: Moderate-Potency Comparator for Nitro-PAH Structure-Activity Relationship Studies

In mutagenicity research using the Salmonella typhimurium TA98 reversion assay, 2,5-DNF serves as an intermediate-potency positive control that bridges the activity gap between weakly active mono-nitrofluoranthenes (e.g., 2-NF at log activity 3.01) and extraordinarily potent isomers (3,7-DNF at 5.09, 3,9-DNF at 5.02) [1]. This intermediate tier is essential for establishing dose-response linearity across the full nitro-PAH potency range and for investigating whether nitroreductase and O-acetyltransferase activation efficiency correlates with mutagenic output in a potency-dependent manner [2].

Computational Toxicology: QSAR/QSTR Model Calibration and Validation Compound

For computational toxicologists developing in silico mutagenicity prediction tools, 2,5-DNF represents a well-behaved calibration data point where the QSTR model residual (+0.20 log units) is small and mechanistically interpretable, unlike extreme outliers such as 3,7-DNF (+3.25 residual) [1]. Incorporating 2,5-DNF into training and test sets helps constrain model predictions in the moderate-activity region, improving overall model reliability for screening unknown nitroaromatic compounds. Its availability as a characterized reference standard also enables prospective experimental validation of model predictions.

Environmental Risk Assessment: Candidate for Comparative Carcinogenicity Testing to Establish Isomer-Specific Hazard Profiles

Given the confirmed pulmonary carcinogenicity of 3,7- and 3,9-DNF in F344 rats (up to 90.5% tumor incidence at 200 µg) juxtaposed with 2,5-DNF's approximately 500-fold lower mutagenic potency, 2,5-DNF is a high-priority candidate for dedicated in vivo carcinogenicity testing [1][2]. Such studies would directly address whether the steep mutagenicity gradient across DNF isomers translates into a corresponding carcinogenicity gradient, with significant implications for isomer-specific regulatory classification and environmental risk prioritization of nitrofluoranthenes.

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